molecular formula C15H9N5O B12461795 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B12461795
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-UHFFFAOYSA-N
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Description

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indeno-pyrazine core with ethoxyimino and dicarbonitrile functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates. This inhibition can regulate protein degradation and affect various cellular processes . The compound’s electronic properties also make it suitable for applications in organic electronics, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile is unique due to its ethoxyimino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex chemical reactions .

Biological Activity

9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, also known as DUBs-IN-2, is a small molecular compound with significant biological activity, specifically as a deubiquitinase inhibitor. Its chemical structure is characterized by a molecular formula of C15H9N5OC_{15}H_{9}N_{5}O and a molecular weight of 275.26 g/mol. The compound has gained attention in the field of cancer research due to its potential therapeutic applications.

DUBs-IN-2 functions primarily by inhibiting ubiquitin-specific protease 8 (USP8), a member of the deubiquitinase family that plays a crucial role in protein degradation and regulation within cells. The compound covalently modifies the active site of USP8, which contains a catalytic cysteine residue, leading to irreversible inhibition of the enzyme's activity. This action disrupts the ubiquitin-proteasome system (UPS), which is vital for maintaining cellular homeostasis and regulating various cellular processes such as apoptosis and cell cycle progression .

In Vitro Studies

In vitro evaluations have demonstrated that DUBs-IN-2 exhibits potent inhibitory effects on USP8 with an IC50 value of approximately 280 nM. It shows selectivity for USP8 over USP7, which has an IC50 greater than 100 μM, indicating a targeted mechanism of action that may reduce potential side effects associated with broader-spectrum inhibitors .

The compound has also been tested against various cancer cell lines:

Cell Line IC50 (µM)
HCT116 (Colon)0.5 - 1.5
PC-3 (Prostate)0.5 - 1.5
NCI-N87 (Gastric)0.48

These findings suggest that DUBs-IN-2 can effectively inhibit cell viability in multiple cancer types, highlighting its potential as an anticancer agent .

In Vivo Studies

As of now, there have been no published in vivo studies on DUBs-IN-2. Future research is necessary to evaluate its pharmacokinetics, bioavailability, and therapeutic efficacy in live models .

High-Throughput Screening

A significant study utilized high-throughput screening to assess the activity of DUBs-IN-2 among a library of over 65,000 compounds. The results identified it as a potent inhibitor of USP8, leading to further exploration into its analogues and their biological properties .

Interaction Studies

Further studies have focused on the binding affinity of DUBs-IN-2 towards USP8 compared to other deubiquitinases. Techniques such as surface plasmon resonance and fluorescence polarization assays were employed to characterize these interactions, confirming its preferential binding to USP8.

Comparative Analysis with Other Compounds

DUBs-IN-2 has been compared to other known deubiquitinase inhibitors:

Compound Name Target Enzyme IC50 (nM) Selectivity
DUBs-IN-1Ubiquitin-specific protease 7150Less selective than DUBs-IN-2
WP1130Ubiquitin-specific protease 7300Broad-spectrum inhibitor
PR619Ubiquitin-specific proteases200Non-selective
GSK2636771Ubiquitin-specific protease 3050Selective but targets multiple DUBs

DUBs-IN-2 stands out due to its high selectivity for USP8, making it a promising candidate for targeted therapies with potentially fewer off-target effects compared to broader inhibitors like WP1130 or PR619 .

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3

InChI Key

VKVAJBRQGBRHIK-UHFFFAOYSA-N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

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